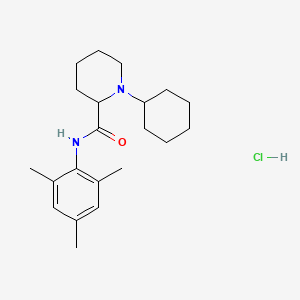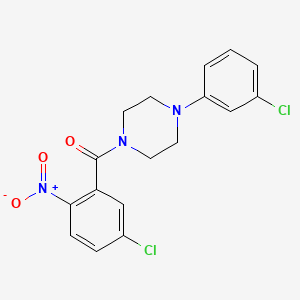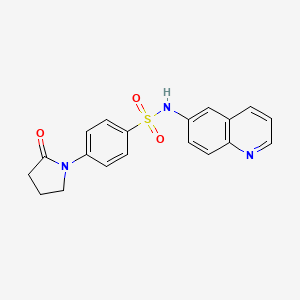![molecular formula C13H14N4O2 B6101863 3-methyl-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide](/img/structure/B6101863.png)
3-methyl-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide is a chemical compound that has been the subject of scientific research due to its potential for use in various applications. This compound is also known as MPACB, and its chemical formula is C14H14N4O2. The purpose of
作用机制
The mechanism of action of MPACB is not fully understood, but it is believed to involve the binding of the compound to specific targets in cells. In the case of its use as a fluorescent probe, MPACB binds to metal ions such as copper and iron, producing a fluorescent signal. In the case of its use as an anti-cancer agent, MPACB is believed to inhibit the growth of cancer cells by interfering with specific cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPACB are not well understood, and further studies are needed to determine its potential impact on various biological systems. However, it has been shown to selectively bind to metal ions such as copper and iron, and to inhibit the growth of cancer cells in vitro.
实验室实验的优点和局限性
One advantage of using MPACB in lab experiments is its high yield and purity. This compound can be synthesized in large quantities, and its purity can be confirmed using various analytical techniques. However, one limitation of using MPACB is its potential toxicity, which must be carefully considered when designing experiments.
未来方向
There are several potential future directions for research related to MPACB. One area of interest is its potential use as a diagnostic tool for detecting metal ion imbalances in various biological systems. Another area of interest is its potential use as a therapeutic agent for the treatment of cancer. Further studies are also needed to determine the potential toxicity and safety of this compound, as well as its potential impact on various biological systems.
合成方法
The synthesis of MPACB involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This compound is then reacted with 5-methyl-3-amino-1H-pyrazole-4-carboxamide in the presence of triethylamine to produce MPACB. The yield of this reaction is typically high, and the purity of the resulting compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
MPACB has been studied extensively for its potential use in various scientific research applications. One of the primary areas of interest is its use as a fluorescent probe for detecting metal ions such as copper and iron. This compound has been shown to selectively bind to these metal ions, producing a fluorescent signal that can be detected using various techniques such as fluorescence spectroscopy.
In addition to its use as a fluorescent probe, MPACB has also been studied for its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro, and further studies are being conducted to determine its potential for use in cancer treatment.
属性
IUPAC Name |
3-methyl-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-8-4-3-5-10(6-8)12(18)15-13(19)14-11-7-9(2)16-17-11/h3-7H,1-2H3,(H3,14,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXALMGSEPLEJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=O)NC2=NNC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8,9-dimethyl-10-(2-pyridinylmethyl)-6,10-dihydro-5H-benzo[h]pyrrolo[2,3-b]quinolin-7-amine](/img/structure/B6101789.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(1H-imidazol-4-ylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6101790.png)
![1-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B6101792.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-(4-methylbenzyl)acetamide](/img/structure/B6101796.png)
![3-(4-chlorophenyl)-7-isopropyl-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6101812.png)
![2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl 2-methylquinoline-4-carboxylate](/img/structure/B6101824.png)
![2-[1-benzyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6101830.png)

![4-(4-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B6101850.png)
![3-methyl-4-(2,3,4-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6101858.png)
![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6101865.png)

![4-(3-fluorobenzyl)-3-{2-[4-(3-fluorophenoxy)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6101882.png)
